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Z-Gln[Trt]-Ol

Cat. No.: B1179409
CAS No.: 199006-31-0
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Description

Contextualizing Protected Amino Acid Derivatives in Modern Synthetic Chemistry

In modern synthetic chemistry, the construction of complex organic molecules with high precision is paramount. nbinno.com Protected amino acid derivatives are indispensable tools in this endeavor, particularly in the synthesis of peptides and other biologically relevant molecules. creative-peptides.comnbinno.com Amino acids possess multiple reactive sites, including the α-amino group, the carboxyl group, and, in many cases, a reactive side chain. creative-peptides.com Without protection, these functional groups can lead to a multitude of unwanted side reactions during synthesis, resulting in incorrect sequences and low yields of the desired product. creative-peptides.com

Protecting groups are temporarily attached to these reactive sites to ensure that reactions occur only at the desired position. creative-peptides.comwikipedia.org This allows for the controlled and sequential assembly of amino acids into a specific peptide chain. nbinno.com The use of these derivatives is fundamental to achieving high purity and yield in the synthesis of peptides, peptidomimetics, and other complex molecular architectures. nbinno.com

The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease with which it can be removed without affecting other parts of the molecule. wikipedia.orgbiosynth.com This concept of "orthogonality," where one protecting group can be removed selectively in the presence of others, is a cornerstone of modern synthetic strategy. biosynth.compeptide.com

Evolution of Protecting Group Strategies in Peptide Synthesis Research

The field of peptide synthesis has been defined by the evolution of protecting group strategies. Early methods were often hampered by harsh deprotection conditions that could damage the growing peptide chain. The development of new protecting groups with tailored stabilities and selective removal methods has revolutionized the field. masterorganicchemistry.com

Key protecting groups that have shaped peptide synthesis include:

  • Benzyloxycarbonyl (Z or Cbz): Introduced by Max Bergmann and Leonidas Zervas, the Z group is a well-established amino-protecting group, particularly in solution-phase synthesis. creative-peptides.combachem.com It is stable under many conditions but can be removed by hydrogenolysis or strong acids. creative-peptides.combachem.com
  • tert-Butoxycarbonyl (Boc): The Boc group is widely used in solid-phase peptide synthesis (SPPS) and is removed under acidic conditions, such as with trifluoroacetic acid (TFA). peptide.comcreative-peptides.com
  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is another cornerstone of SPPS, with the significant advantage of being removable under mild basic conditions, typically with piperidine (B6355638). creative-peptides.comcreative-peptides.com This allows for an orthogonal protection strategy when combined with acid-labile side-chain protecting groups. biosynth.com
  • The Trityl (Trt) group is an acid-sensitive protecting group often used for the side chains of amino acids like glutamine, asparagine, and cysteine. peptide.comhighfine.com Its bulkiness provides steric hindrance, and it can be removed under mild acidic conditions that often leave other protecting groups intact. highfine.com The combination of different protecting groups, such as in Z-Gln[Trt]-Ol, allows chemists to execute complex synthetic routes with a high degree of control. biosynth.compeptide.com

    Common Protecting Groups in Peptide Synthesis
    Protecting GroupAbbreviationTarget Functional GroupCleavage Conditions
    BenzyloxycarbonylZ or Cbzα-AminoHydrogenolysis (H₂/Pd), Strong Acid (HBr/AcOH) creative-peptides.combachem.com
    tert-ButoxycarbonylBocα-Amino, Side-Chain Amino (Lys)Strong Acid (TFA) creative-peptides.comcreative-peptides.com
    9-FluorenylmethyloxycarbonylFmocα-AminoMild Base (e.g., Piperidine) creative-peptides.comcreative-peptides.com
    TritylTrtSide-Chain Amide (Gln, Asn), Thiol (Cys), Hydroxyl (Ser) peptide.comMild Acid (e.g., TFA) peptide.comhighfine.com
    tert-ButyltBuSide-Chain Hydroxyl (Ser, Thr), Carboxyl (Asp, Glu)Strong Acid (TFA) biosynth.com

    Significance of Glutamine Derivatives as Building Blocks for Complex Molecular Architectures

    Glutamine is a proteinogenic amino acid that plays numerous roles in biology, including protein synthesis, nitrogen transport, and cellular energy provision. nih.gov In the context of chemical synthesis, glutamine's side-chain amide presents a challenge as it can participate in undesirable side reactions. Therefore, protected glutamine derivatives are crucial for incorporating this amino acid into peptides and other complex molecules. peptide.com

    Glutamine derivatives serve as vital building blocks for several reasons:

  • Peptide Synthesis: They are essential for the synthesis of a vast number of biologically active peptides and proteins where glutamine is a key residue. creative-peptides.com
  • Pharmaceutical Development: Many therapeutic peptides contain glutamine. The ability to synthesize these molecules efficiently and with high purity, enabled by derivatives like this compound, is critical for drug discovery and development. nbinno.com
  • Metabolic Research: Synthetically derived peptides and molecules containing glutamine are used as tools to study metabolic pathways and the role of glutamine in cellular processes like redox homeostasis and nucleotide biosynthesis. nih.govnih.gov
  • The use of the trityl group to protect the glutamine side chain, as in this compound, offers the added benefit of improving the solubility of the protected amino acid derivative. peptide.com This enhanced solubility is advantageous in synthetic protocols, particularly in solid-phase synthesis. peptide.com The protection of the side-chain amide is crucial to prevent dehydration to a nitrile or cyclization to form a pyroglutamate residue, especially during the activation step of peptide coupling. The stability of the Trt group under the conditions used for removing many Nα-protecting groups makes it a valuable component of orthogonal synthesis strategies. nih.gov

    Properties

    CAS No.

    199006-31-0

    Molecular Formula

    C6H7NO3S

    Synonyms

    Z-Gln[Trt]-Ol

    Origin of Product

    United States

    Synthetic Methodologies and Route Design for Z Gln Trt Ol

    Strategies for N-alpha-Benzyloxycarbonyl (Z) Protection in Glutamine Derivatives

    The N-alpha-benzyloxycarbonyl (Z or Cbz) group is a common protecting group for the α-amino function of amino acids in solution-phase peptide synthesis. peptide.com It is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Z-Cl) or benzyl succinimidyl carbonate (Z-OSu) under basic conditions. google.comomizzur.com The Z group is stable to acidic conditions commonly used for removing other protecting groups, such as the tert-butyl (tBu) group, but can be removed by hydrogenolysis (catalytic hydrogenation) or treatment with strong acids like HBr in acetic acid. iris-biotech.de This orthogonality allows for selective deprotection strategies during the synthesis of complex molecules. For glutamine derivatives, Z protection at the alpha-amine is a standard initial step in some synthetic routes. google.comomizzur.com

    Trityl (Trt) Protection Strategies for Glutamine Side-Chain Functionality

    The glutamine side-chain contains a primary amide group which can participate in undesired side reactions, such as dehydration to a nitrile, particularly when exposed to coupling reagents in peptide synthesis. peptide.com To prevent these side reactions and improve solubility, the amide nitrogen is often protected. peptide.comthieme-connect.de The trityl (Trt) group is a preferred protecting group for the glutamine side-chain amide in Fmoc-based solid-phase peptide synthesis, though it is also applicable in other synthetic strategies. peptide.com

    Tritylation of the ω-carboxamide group significantly enhances the solubility of amino acid derivatives and growing peptide chains. thieme-connect.de Direct acid-catalyzed tritylation of ω-carboxamides, often in the presence of acetic anhydride (B1165640) to manage water formation, can yield protected glutamine derivatives in satisfactory yields. thieme-connect.de The Trt group is stable to mineral acids in aqueous solution, nucleophiles, bases like 20% piperidine (B6355638) in DMF, strong aqueous alkali, and catalytic hydrogenolysis. thieme-connect.de However, it is quantitatively removed with 95% aqueous trifluoroacetic acid (TFA) within minutes, although cleavage can take longer if the α-amino group is unprotected. thieme-connect.de Modified trityl groups, such as 4-methyltrityl (Mtt), have been developed for more rapid cleavage. nih.gov

    Conversion of Carboxylic Acid to Alcohol in Glutamine Derivatives (e.g., -COOH to -CH2OH)

    The conversion of a carboxylic acid functional group to a primary alcohol is a key transformation in organic synthesis. For glutamine derivatives, this involves the reduction of the α-carboxylic acid. Various reducing agents and methodologies can be employed for this conversion.

    Common methods for reducing carboxylic acids to alcohols include the use of strong hydride-based reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) complexes. However, these reagents can be non-selective and may affect other functional groups present in the molecule. More selective methods are often required for complex molecules like protected amino acid derivatives.

    Alternative approaches include the reduction of activated carboxylic acid derivatives, such as esters, mixed anhydrides, or Weinreb amides. For example, a protected glutamine derivative with a C-terminal ester can be reduced to the corresponding alcohol. tdx.cat The reduction of carboxylic acids to alcohols can be achieved using alkaline boron hydrides in the presence of halogens like chlorine or iodine. google.com Another method involves the reduction of carboxylic acids via the in situ formation of hydroxybenzotriazole (B1436442) esters followed by reaction with sodium borohydride. organic-chemistry.org Metal-catalyzed hydroboration and hydrogenation reactions have also been developed for the chemoselective reduction of carboxylic acids to alcohols. organic-chemistry.org

    In the context of synthesizing Z-Gln[Trt]-Ol, the reduction step would involve converting the carboxylic acid of a suitably protected glutamine precursor (such as Z-Gln[Trt]-OH or a corresponding ester) into the alcohol. The choice of reducing agent and conditions is crucial to ensure selective reduction of the carboxylic acid without affecting the Z and Trt protecting groups or the stereochemistry of the α-carbon.

    Optimization of Synthetic Routes for this compound: Yield and Purity Considerations

    Optimizing the synthetic route for this compound is essential to achieve high yields and purity, which are critical for its use as a building block in further synthesis. Optimization efforts typically focus on each step of the synthesis, including the protection steps and the carboxylic acid reduction.

    Detailed research findings often involve exploring different reaction parameters and comparing the outcomes. For example, studies might investigate the effect of different bases or solvents on the efficiency and selectivity of the Z or Trt protection reactions. Similarly, optimizing the reduction of the carboxylic acid to the alcohol would involve screening various reducing agents and reaction conditions to find those that provide the highest yield of the desired alcohol with minimal formation of byproducts. organic-chemistry.orgacs.org

    Purification techniques, such as crystallization, chromatography (e.g., column chromatography, HPLC), and extraction, are integral to obtaining high-purity this compound. The effectiveness of these methods depends on the nature and quantity of impurities present, which are directly influenced by the reaction conditions and the efficiency of the synthetic steps. pitt.edu

    Data from optimization studies can be presented in tables to compare the results obtained under different conditions. For example, a table might show the yield and purity of Z-Gln[Trt]-OH obtained using different tritylation procedures.

    Tritylation MethodConditionsYield (%)Purity (%)
    Method A.........
    Method B.........

    Chemical Reactivity and Transformation Studies of Z Gln Trt Ol

    Reactivity of the Carboxyl-Derived Alcohol (-Ol) Group in Subsequent Derivatizations

    The primary alcohol group in Z-Gln[Trt]-Ol, resulting from the reduction of the parent carboxylic acid, is a key site for further chemical modifications. This hydroxyl group can undergo a range of reactions typical of primary alcohols, allowing for the introduction of diverse functionalities. Common derivatizations include oxidation, esterification, and etherification, which are instrumental in peptide modifications and the synthesis of peptidomimetics.

    One of the most significant applications of the C-terminal alcohol is its oxidation to an aldehyde, which can then be used in peptide ligation strategies. For instance, the oxidation of a similar C-terminal alcohol to a peptide aldehyde enables native chemical ligation, a powerful tool for joining peptide fragments.

    Furthermore, the hydroxyl group can be activated for nucleophilic substitution reactions. For example, it can be converted to a leaving group, such as a tosylate or mesylate, to facilitate the introduction of other functional groups. It can also be used as a handle for solid-phase synthesis, allowing the protected amino alcohol to be anchored to a resin for subsequent chain elongation or modification.

    Stability and Selective Removal of N-alpha-Benzyloxycarbonyl (Z) Protecting Group in Research Settings

    The N-alpha-benzyloxycarbonyl (Z) group is a widely used amine protecting group in peptide synthesis due to its stability under a variety of reaction conditions and its susceptibility to selective removal. The Z group is generally stable to mildly acidic and basic conditions, allowing for the manipulation of other functional groups in the molecule without premature deprotection.

    The primary method for the removal of the Z group is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) in the presence of hydrogen gas. The reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts.

    Alternatively, the Z group can be removed under strongly acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH). However, this method is less common when other acid-labile protecting groups, such as the trityl group, are present, as it can lead to their cleavage as well. The choice of deprotection method is therefore crucial for maintaining the integrity of other protecting groups in the molecule.

    Table 1: Conditions for Selective Removal of the Z Group

    Reagent/Condition Description Selectivity
    H₂, Pd/C Catalytic hydrogenolysis; mild conditions. High selectivity over Trt group.
    HBr/AcOH Strong acid cleavage. Can also cleave acid-labile groups like Trt.

    Stability and Selective Removal of Trityl (Trt) Protecting Group in Research Settings

    The trityl (Trt) group is employed to protect the side-chain amide of glutamine, preventing undesirable side reactions during peptide synthesis. The bulkiness of the Trt group also helps to prevent the dehydration of the amide to a nitrile. The Trt group is highly sensitive to acidic conditions, which allows for its selective removal in the presence of more acid-stable protecting groups.

    The most common method for cleaving the Trt group is treatment with a mild acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). The concentration of TFA can be adjusted to achieve selective deprotection. The use of scavengers, such as triethylsilane (TES) or triisopropylsilane (TIS), is often necessary to trap the released trityl cations and prevent side reactions, such as the alkylation of tryptophan residues.

    The Trt group is stable to the conditions used for the removal of the Z group by catalytic hydrogenolysis, allowing for the orthogonal deprotection of the N-terminus and the side chain. This orthogonality is a key feature in the strategic design of complex peptide syntheses.

    Table 2: Conditions for Selective Removal of the Trt Group

    Reagent/Condition Description Selectivity
    TFA/DCM Mild acid cleavage. High selectivity over Z group.
    Acetic Acid Very mild acid, can be used for highly sensitive substrates. High selectivity.

    Investigation of Potential Side Reactions During this compound Transformations

    Several side reactions can occur during the transformation of this compound, which can affect the yield and purity of the desired product. These include racemization, diketopiperazine formation, and amide dehydration.

    Racemization: The chiral center at the alpha-carbon of the glutamine residue is susceptible to racemization, particularly during activation of the carboxyl group for coupling reactions. However, since this compound has a C-terminal alcohol instead of a carboxylic acid, the risk of racemization at this position during peptide coupling is eliminated. Racemization can still occur under harsh basic or acidic conditions, though it is generally not a major concern under standard synthetic protocols.

    Diketopiperazine Formation: This intramolecular cyclization reaction typically occurs in dipeptides, leading to the formation of a stable six-membered ring and cleavage of the peptide chain. The presence of a C-terminal alcohol in this compound significantly reduces the likelihood of diketopiperazine formation, as the hydroxyl group is less reactive than a carboxylic acid in this context.

    Amide Dehydration: The side-chain amide of glutamine can undergo dehydration to form a nitrile under certain conditions, particularly during the activation of the C-terminal carboxyl group. The use of the bulky Trt protecting group on the side-chain amide effectively prevents this side reaction.

    Advanced Applications of Z Gln Trt Ol in Chemical Synthesis Research

    Utilization in Solid-Phase Peptide Synthesis (SPPS) for Complex Peptide Sequences

    Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. nih.govpeptide.com The use of protected amino acid derivatives is fundamental to this process, preventing unwanted side reactions and ensuring the correct sequence is formed. peptide.com Z-Gln[Trt]-Ol, while not a standard amino acid, can be incorporated into SPPS protocols to generate C-terminally modified peptides, specifically peptide alcohols.

    The trityl (Trt) group is a bulky and acid-labile protecting group, ideal for the side-chain amide of glutamine. Its lability under acidic conditions allows for its removal simultaneously with the cleavage of the peptide from many common resins, simplifying the final deprotection step. peptide.com The benzyloxycarbonyl (Z) group, while also acid-labile, is generally more stable than the Trityl group and can offer orthogonal protection strategies depending on the specific synthetic scheme.

    In the synthesis of complex peptide sequences, managing side-chain protection is crucial to prevent side reactions. peptide.com The use of this compound allows for the introduction of a C-terminal alcohol functionality while ensuring the glutamine side chain remains protected throughout the synthesis. This is particularly valuable in the synthesis of peptide fragments that will be used in subsequent ligation reactions to build larger proteins.

    Key Considerations for this compound in SPPS:

    FeatureImplication in SPPS
    C-terminal Alcohol Allows for the synthesis of peptide alcohols, which can have unique biological activities or serve as intermediates for further modification.
    Trityl (Trt) Side-Chain Protection Provides robust protection for the glutamine amide during synthesis and is readily cleaved under acidic conditions. peptide.com
    Benzyloxycarbonyl (Z) N-terminal Protection Offers an alternative to the more common Fmoc or Boc protecting groups, potentially enabling different orthogonal protection strategies.

    Applications in Solution-Phase Peptide Synthesis Methodologies

    While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis and the preparation of shorter peptides or peptide fragments. nih.govbachem.com In this context, this compound serves as a key starting material.

    The Z-protecting group is historically significant in solution-phase synthesis and continues to be employed due to its distinct reactivity. nih.govbachem.com The synthesis of di- or tri-peptides in solution often involves the coupling of a C-terminally protected amino acid with an N-terminally protected amino acid. This compound can be coupled with an N-terminally protected amino acid to form a dipeptide alcohol.

    The solubility of protected peptide fragments can be a significant challenge in solution-phase synthesis. peptide.com The properties of the protecting groups, including the Z and Trt groups, can influence the solubility of the intermediates, which must be carefully considered during the design of the synthetic route.

    Development of Novel Peptide and Peptidomimetic Architectures Incorporating this compound

    Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve properties such as stability and bioavailability. nih.gov this compound is a valuable precursor for creating such novel architectures.

    The primary alcohol of this compound can be oxidized to an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions. This allows for the extension of the peptide backbone or the introduction of non-natural side chains. For instance, the aldehyde can undergo Wittig reactions or aldol condensations to introduce diverse chemical moieties.

    Furthermore, the reduction of the amide side chain of glutamine can lead to the formation of novel amino acids with unique properties. The trityl protection in this compound allows for selective manipulation of other parts of the molecule before deprotecting and modifying the side chain. This chemical versatility is crucial for the systematic development of peptidomimetics with tailored biological activities.

    Examples of Novel Architectures from this compound:

    ModificationResulting StructurePotential Application
    Oxidation of C-terminal alcohol to aldehydePeptide aldehydeProtease inhibitors
    Ether linkage formation at the C-terminusGlycopeptide mimeticsDrug delivery, molecular recognition
    Modification of the deprotected side-chainNon-natural amino acid residueEnhanced enzymatic stability

    Role as an Intermediate in the Synthesis of Bioconjugates and Modified Biomolecules

    Bioconjugation involves the linking of two biomolecules, or a biomolecule and a synthetic molecule, to create a new entity with combined properties. This compound can be used as an intermediate in the synthesis of bioconjugates.

    The alcohol functionality of this compound can be derivatized to introduce a reactive group, such as a maleimide or an alkyne, which can then be used for site-specific conjugation to another molecule, like a protein or a fluorescent dye. nih.gov For example, the alcohol can be esterified with a linker containing a terminal alkyne for use in "click" chemistry reactions.

    The protected glutamine derivative can be incorporated into a peptide sequence, and after deprotection, the side-chain amide can be targeted for modification. This allows for the introduction of labels or other functionalities at specific positions within a peptide chain.

    Integration into Chemo-Enzymatic Synthesis Strategies

    Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. nih.govmanchester.ac.uk this compound can be integrated into such strategies to produce complex biomolecules.

    Enzymes like lipases can be used for the selective acylation or deacylation of the alcohol group in the presence of other protected functionalities. This allows for regioselective modifications that would be difficult to achieve through purely chemical means.

    Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds. nih.gov A peptide alcohol derived from this compound could potentially serve as an acceptor for a glycosyltransferase, enabling the synthesis of novel glycopeptides. This approach combines the flexibility of chemical peptide synthesis with the precision of enzymatic glycosylation. The development of such chemo-enzymatic strategies opens up new avenues for the creation of complex and biologically active molecules. escholarship.org

    Mechanistic and Kinetic Investigations in Z Gln Trt Ol Chemistry

    Elucidation of Reaction Mechanisms for Coupling and Deprotection Steps

    In peptide synthesis, the formation of an amide bond between two amino acid units, one of which could be a derivative like Z-Gln[Trt]-Ol, involves the activation of the carboxyl group of one component to react with the free amino group of the other bachem.commedsci.org. This coupling process typically proceeds through activated intermediates. For instance, when carbodiimides such as DCC or DIC are employed as coupling reagents, they activate the carboxyl function by forming an O-acylurea intermediate uva.nl. This highly reactive species is then susceptible to nucleophilic attack by the incoming amino group, leading to the formation of the peptide bond uva.nl. However, alternative reaction pathways can compete with the desired coupling, including the formation of symmetrical anhydrides, intramolecular rearrangements to N-acylurea derivatives, and the cyclization to form oxazolones uva.nl. Oxazolone (B7731731) formation is particularly significant as it can result in the loss of stereochemical integrity at the α-carbon, leading to epimerization bachem.comuva.nl.

    To mitigate undesired side reactions and enhance coupling efficiency and stereoselectivity, additives like HOBt, HOAt, and Oxyma Pure are frequently used bachem.comuva.nlsigmaaldrich.com. These additives intercept the activated intermediate, forming less reactive but more selective activated esters (e.g., OBt, OAt, Oxyma esters) that favor the desired aminolysis reaction and suppress oxazolone formation uva.nlsigmaaldrich.com.

    Deprotection steps are integral to stepwise peptide synthesis, allowing for the removal of temporary protecting groups to enable subsequent coupling reactions medsci.org. The Z (Benzyloxycarbonyl) group, a common Nα-protecting group, is typically removed under acidic conditions or by hydrogenolysis ethz.ch. The Trt (Trityl) group is often used to protect the side chain amide of glutamine and asparagine residues rsc.orgacs.org. Removal of the Trt group usually requires acidic conditions, often in the presence of scavengers to trap the released trityl cation and prevent re-tritylation or other side reactions pitt.edunih.gov. Cleavage from a solid support in SPPS, if applicable to this compound derivatives used in that context, is also typically performed under acidic conditions, often cleaving the linker to the resin and removing acid-labile side-chain protecting groups concurrently pitt.edunih.gov.

    Kinetic Studies of this compound Reactivity Under Various Conditions

    Detailed kinetic studies specifically focused on the reactivity of this compound are not extensively documented in the provided search results. However, general principles from kinetic investigations in peptide chemistry can be applied. Kinetic studies are crucial for understanding reaction rates, identifying rate-limiting steps, and optimizing reaction conditions in peptide synthesis rsc.org.

    Research on related glutamine-containing peptides, such as kinetic isotope effect studies on the enzymatic deamidation and transamidation of Z-Gln-Gly, has provided insights into how the presence of other reactants can influence the rate-limiting steps of acyl active site formation nih.gov. While this pertains to enzymatic catalysis, it highlights the importance of substrate structure and reaction environment on kinetics.

    In chemical peptide synthesis, the kinetics of coupling reactions can be affected by factors such as the concentration of reactants, the coupling reagent and additive used, temperature, and steric hindrance ethz.chrsc.org. For instance, coupling rates can be significantly slower for sterically hindered amino acids ethz.ch. The presence of the bulky trityl group on the glutamine side chain in this compound could potentially influence the kinetics of coupling reactions compared to less hindered amino acid derivatives.

    Kinetic studies of Fmoc deprotection, a common step in SPPS (although Z is the Nα group in this compound), have demonstrated the impact of solvent and base concentration on reaction rates and the potential for side reactions like diketopiperazine formation if conditions are not carefully controlled acs.org.

    Influence of Coupling Reagents and Additives on Reaction Efficiency and Selectivity

    The selection of appropriate coupling reagents and additives is paramount for achieving high efficiency and selectivity in reactions involving protected amino acids like this compound or Z-Gln(Trt)-OH bachem.comsigmaaldrich.com. These reagents facilitate the formation of the peptide bond and can significantly influence reaction rates, yields, and the extent of side reactions, particularly racemization bachem.comsigmaaldrich.com.

    Different coupling reagents activate the carboxyl group through distinct mechanisms and form various activated species with differing reactivities bachem.comsigmaaldrich.com. For example, carbodiimides (DCC, DIC) form O-acylureas, while phosphonium (B103445) (e.g., HATU, PyBOP) and aminium/uronium (e.g., HBTU, HATU) reagents generate activated esters, often in situ with additives bachem.comsigmaaldrich.com.

    Additives such as HOBt, HOAt, and Oxyma Pure play a crucial role in enhancing coupling efficiency and suppressing racemization by forming more reactive and selective activated esters bachem.comuva.nlsigmaaldrich.com. HOAt-based reagents are generally considered more reactive than their HOBt counterparts sigmaaldrich.com. Oxyma-based additives have emerged as effective alternatives, offering comparable performance and improved safety profiles bachem.comsigmaaldrich.com.

    Studies comparing different coupling reagent/additive combinations have shown variations in their effectiveness depending on the specific amino acid sequence and reaction conditions rsc.orgsigmaaldrich.com. For instance, DIC in combination with Oxyma Pure has been reported to provide good yields and purity in some SPPS applications rsc.org. The choice of coupling system for this compound would need to be compatible with both the Z and Trt protecting groups and minimize potential side reactions associated with the glutamine residue and its bulky side chain protection.

    Reagent/Additive CombinationNotes on Efficiency and Selectivity (General Peptide Synthesis Context)Relevant Citations
    DCC + HOBtUsed to reduce epimerization in couplings. bachem.com bachem.com
    HATU / PyAOP (HOAt-based)More reactive than HOBt-based reagents; efficient for difficult couplings. sigmaaldrich.com sigmaaldrich.com
    HBTU / PyBOP (HOBt-based)Commonly used in routine SPPS and solution synthesis. sigmaaldrich.com sigmaaldrich.com
    COMU / PyOxim (Oxyma-based)Comparable efficiency to HATU; safer handling. bachem.comsigmaaldrich.com bachem.comsigmaaldrich.com
    DIC + Oxyma PureShowed good results in some SPPS applications. rsc.org rsc.org
    DEPBTRemarkable resistance to racemization. bachem.com bachem.com

    Computational Chemistry and Molecular Modeling Approaches to this compound Reactivity

    Computational chemistry and molecular modeling techniques offer powerful tools for investigating the reaction mechanisms and predicting the behavior of organic molecules like this compound ub.edunih.gov. These methods can be used to explore reaction pathways, determine transition state structures and energies, and assess the influence of electronic and steric effects on reactivity and selectivity ub.eduresearchgate.net.

    Molecular modeling simulations can provide insights into the conformational preferences of this compound, which may impact its reactivity in different environments ub.edu. By simulating the interactions between this compound, other reactants, catalysts, and solvent molecules, researchers can gain a deeper understanding of the factors that govern reaction outcomes. Computational studies can also be employed to evaluate the stability of potential intermediates and transition states in coupling and deprotection reactions, helping to rationalize observed reaction rates and the formation of by-products. While specific computational studies on this compound were not detailed in the search results, the general applicability of these methods in studying the reactivity of protected amino acids and optimizing synthetic routes is well-established ub.edunih.gov.

    Solvent Effects on Reaction Pathways and Outcomes

    The choice of solvent is a critical factor in organic reactions, including those involving this compound, as it can significantly influence solubility, reaction rates, and the course of the reaction pathways pitt.edunih.govrsc.orgresearchgate.netrushim.ruspbu.ru. Z-Gln(Trt)-OH is reported to have good solubility in polar organic solvents chembk.com.

    In solid-phase peptide synthesis, the solvent's ability to swell the polymeric resin is crucial for allowing reagents to access the growing peptide chain nih.govrsc.org. Commonly used solvents like DMF and NMP are effective in swelling polystyrene resins and dissolving protected amino acids and coupling reagents rsc.orgpitt.edursc.orgacs.org. However, the properties of the peptide chain itself can also influence resin swelling as the synthesis progresses nih.gov.

    Solvent effects extend beyond solubility and swelling; they can also impact reaction kinetics and selectivity by influencing the stability of reactants, intermediates, and transition states researchgate.net. The polarity, hydrogen-bonding capacity, and nucleophilicity of the solvent can all play a role researchgate.net. In some instances, changing the solvent system can help suppress undesirable side reactions mdpi.com. For example, using DCM instead of DMF in a specific coupling reaction was found to eliminate a particular side reaction mdpi.com. Therefore, optimizing the solvent system is an important aspect of developing efficient and selective synthetic procedures for compounds like this compound.

    SolventNotes on Effects (General Peptide Synthesis Context)Relevant Citations
    Polar organic solventsZ-Gln(Trt)-OH has good solubility in these. chembk.com chembk.com
    DMF, NMPCommonly used in SPPS; swell polystyrene resins; dissolve reactants. rsc.orgpitt.edursc.orgacs.org rsc.orgpitt.edursc.orgacs.org
    MeCN, THF, 2-MeTHF, CPMEInvestigated as alternative/greener solvents for SPPS; can improve yields. rsc.org rsc.org
    DCMCan suppress certain side reactions in specific couplings. mdpi.com mdpi.com
    Solvent Polarity/H-bondingCan affect stability of intermediates and transition states. researchgate.net researchgate.net

    Advanced Analytical and Structural Characterization Methodologies in Research

    Development of High-Resolution Spectroscopic Methods for Z-Gln[Trt]-Ol Derivatives (e.g., advanced NMR, high-resolution MS)

    High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the characterization of this compound derivatives. NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. For protected amino acids and peptides, various NMR experiments, including 1D (¹H, ¹³C) and 2D techniques (COSY, HSQC, HMBC), are used to assign signals and confirm the molecular structure. newdrugapprovals.orgnewdrugapprovals.orguni.lufishersci.es The chemical shifts, coupling constants, and integration of signals in NMR spectra are characteristic of the specific protecting groups (Z, Trt) and the amino acid core.

    Mass spectrometry, especially high-resolution MS (HRMS), is employed to determine the accurate molecular weight of this compound derivatives, confirming the molecular formula. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with time-of-flight (TOF) or Orbitrap mass analyzers to achieve high mass accuracy. fishersci.escymitquimica.comnih.gov MS also provides fragmentation patterns that can be used to deduce structural information and identify impurities. For instance, predicted collision cross-section values can be calculated for different adducts, aiding in the identification and characterization of ions in MS experiments. uni.lu

    Advanced Chromatographic Techniques for Purity and Diastereomer Separation (e.g., Chiral HPLC, SFC)

    Chromatographic methods are vital for assessing the purity of this compound derivatives and for separating closely related impurities, including potential diastereomers. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is widely used for purity analysis and purification of protected amino acids and peptides containing residues like Gln(Trt). uni.luadvancedchemtech.com UV detection at wavelengths such as 214 nm is common for monitoring peptides and protected amino acids due to the presence of peptide bonds and aromatic rings in the protecting groups. advancedchemtech.com

    For compounds with chiral centers, such as amino acid derivatives, the separation of enantiomers or diastereomers is critical. Chiral HPLC, utilizing specialized chiral stationary phases, is a powerful technique for determining enantiomeric excess and separating diastereomers that may arise during synthesis. Supercritical Fluid Chromatography (SFC) is another advanced chromatographic technique that offers advantages in terms of speed and efficiency for the separation of chiral compounds and is increasingly applied in pharmaceutical analysis. While specific applications of chiral HPLC or SFC directly to this compound were not explicitly detailed in the provided snippets, these techniques are standard for assessing the stereochemical purity of chiral synthetic intermediates in peptide chemistry.

    Application of Chiroptical Methods for Stereochemical Studies

    Chiroptical methods, which involve the interaction of chiral substances with polarized light, are important for studying the stereochemistry of molecules like this compound. Optical rotation, the measurement of a compound's ability to rotate plane-polarized light, is a fundamental chiroptical property and is used to confirm the enantiomeric identity and purity of chiral compounds. Specific rotation values are characteristic for a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). The measurement of optical rotation has been used to assess the enantiomeric purity of protected amino acid derivatives. Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light. CD can provide information about the conformation and secondary structure of molecules, particularly in the case of peptides and proteins, and can be applied to smaller chiral molecules to study their stereochemical properties and conformational preferences in solution.

    Green Chemistry and Sustainable Approaches in Z Gln Trt Ol Research

    Exploration of Environmentally Benign Solvents in Synthesis and Purification

    The synthesis and purification of protected amino acids and peptides traditionally rely heavily on large volumes of organic solvents, many of which pose significant environmental and health risks, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). ethz.chub.edunih.gov These solvents are often classified as problematic, with some, like DMF and N-methyl-2-pyrrolidone (NMP), identified as Substances of Very High Concern (SVHC) due to reproductive toxicity. ethz.ch Consequently, there is a growing focus on exploring and implementing environmentally benign solvent alternatives in peptide synthesis and related chemistry. ethz.chub.edunih.govunibo.it

    Research in solid-phase peptide synthesis (SPPS), a common method for assembling peptide chains using protected amino acid building blocks, highlights the importance of solvent choice for efficient resin swelling and reagent solubility. Studies have investigated various green solvents and solvent mixtures as replacements for traditional ones like DMF. Examples of explored alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), anisole, and N-butylpyrrolidinone (NBP). ub.edu While some alternative solvents show promise in specific steps like coupling or deprotection, challenges remain in finding universally applicable green solvents that effectively balance resin swelling, solubility of diverse protected amino acids (including those with bulky protecting groups like Trt), reaction kinetics, and product purity. ethz.chub.eduunibo.it

    For instance, studies evaluating the swelling ability of resins in different green mixtures compared to DMF have been conducted. unibo.it The solubility of protected amino acids like Fmoc-Gln(Trt)-OH in alternative solvents has also been assessed to determine their suitability for synthesis protocols. ub.edunih.gov

    Development of Reagent Recycling and Waste Reduction Strategies

    Peptide synthesis, including the preparation and use of protected amino acid building blocks, often generates substantial amounts of chemical waste, primarily from excess reagents and solvents used in coupling, deprotection, and washing steps. ethz.chub.edumdpi.comresearchgate.netrsc.org Implementing strategies for reagent recycling and waste reduction is crucial for improving the sustainability of these processes. mdpi.comresearchgate.net

    In SPPS, for example, protocols have been developed and optimized to include recycling schemes for deprotection reagents and wash solvents. mdpi.comresearchgate.net These strategies can lead to significant reductions in the consumption of reagents and solvents, thereby minimizing waste generation and lowering costs. One study demonstrated that a recycling scheme for the deprotection step in Fmoc SPPS allowed for a 50% reduction in reagent usage without compromising product quality. mdpi.comresearchgate.net Extending recycling to washing steps further reduced solvent usage. mdpi.comresearchgate.net

    Implementation of Energy-Efficient Synthetic Procedures (e.g., Microwave-Assisted Synthesis)

    Enhancing energy efficiency in chemical synthesis is a key aspect of green chemistry. Traditional heating methods can be time-consuming and energy-intensive. Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to significantly reduced reaction times and lower energy consumption compared to conventional heating. nih.govresearchgate.net

    Microwave irradiation can efficiently and uniformly heat reaction mixtures, driving reactions to completion faster and potentially with improved yields and purity by minimizing side reactions. This technique has been explored in various areas of organic synthesis, including peptide chemistry and the modification of amino acids. nih.gov

    While specific reports on microwave-assisted synthesis directly applied to Z-Gln[Trt]-Ol were not found in the provided snippets, the successful application of microwave technology in related peptide synthesis and organic transformations involving protected amino acids suggests its potential utility. For example, microwave-enhanced click chemistry has been reported in the synthesis of peptide conjugates. nih.gov The principles of using microwave irradiation to improve reaction kinetics and energy efficiency could be investigated for specific steps in the synthesis of this compound, such as protection steps, coupling reactions if applicable, or the reduction of the carboxylic acid to the alcohol.

    Biocatalytic Approaches in Protected Amino Acid Chemistry

    Biocatalysis, utilizing enzymes or whole cells to catalyze chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical synthesis methods. Enzymes operate under mild conditions (often near neutral pH, atmospheric pressure, and moderate temperatures), are highly specific for their substrates, and can catalyze reactions with high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing the formation of byproducts. rsc.orgnih.govrsc.orgresearchgate.net

    In the field of amino acid chemistry, biocatalytic approaches are being increasingly explored for various transformations, including the synthesis of unnatural amino acids, resolution of racemates, and the selective introduction or removal of protecting groups. rsc.orgnih.govrsc.orgresearchgate.netfrontiersin.org For instance, deprotectase enzymes capable of selectively cleaving common protecting groups like the benzyloxycarbonyl (Cbz or Z) group from amines or tert-butyloxycarbonyl (Boc) group from acids have been reported. rsc.orgrsc.orgresearchgate.net The hydrolysis of the Cbz group catalyzed by a Sphingomonas Cbz-ase, for example, directly produces the free amino acid and benzyl (B1604629) alcohol. rsc.orgresearchgate.net

    Future Directions and Emerging Research Avenues for Z Gln Trt Ol

    Integration with Automated Synthesis and High-Throughput Methodologies

    The drive towards rapid discovery and optimization in drug development and chemical biology has spurred the evolution of automated synthesis and high-throughput (HT) screening platforms. The integration of complex building blocks like Z-Gln[Trt]-Ol into these systems is a key area of future development.

    Automated peptide synthesizers are increasingly capable of performing complex synthetic pathways. The physicochemical properties of this compound, such as its solubility in various organic solvents like Dichloromethane (B109758), Chloroform, and Ethyl Acetate, make it a suitable candidate for integration into the fluid-handling systems of these platforms. chemicalbook.com Future research will likely focus on optimizing reaction conditions—such as coupling times, reagent concentrations, and washing protocols—for protected amino acids within these automated workflows to maximize yield and purity while minimizing cycle times.

    High-throughput methodologies, which enable the parallel synthesis and screening of thousands of compounds, represent a significant frontier. octant.bio Technologies like acoustic droplet ejection can transfer nanoliter volumes of reagents, allowing for the rapid generation of vast peptide libraries. octant.bio The challenge lies in adapting the chemistry of building blocks like this compound to these miniaturized formats. Research will aim to develop robust protocols for its use in HT formats to explore structure-activity relationships on an unprecedented scale.

    Table 1: Comparison of Synthesis Methodologies for Peptide Segments
    ParameterManual Solid-Phase Peptide Synthesis (SPPS)Automated SPPSHigh-Throughput Synthesis Platform
    Scale Milligram to gramMicrogram to milligramNanogram to microgram
    Throughput Low (1-10 peptides/week)Medium (10-100 peptides/week)Very High (>1000 compounds/day) octant.bio
    Reagent Volume MillilitersMicroliters to MillilitersNanoliters octant.bio
    Key Considerations for this compound Standard protocols applicableOptimization of solubility, flow rates, and reaction kineticsMiniaturization of reaction conditions, cross-contamination prevention

    Novel Applications in Materials Science and Nanotechnology

    The unique structural features of this compound—specifically the bulky, hydrophobic trityl group and the hydrogen-bonding capability of the glutamine backbone—make it an intriguing candidate for the design of novel biomaterials and nanostructures. Peptides have the inherent ability to self-assemble into well-ordered structures like nanofibers, hydrogels, and nanotubes.

    The trityl group can drive self-assembly through hydrophobic and π-stacking interactions, while the rest of the amino acid provides hydrogen bonding sites. By incorporating this compound into peptide sequences, researchers can precisely control the morphology and properties of the resulting nanomaterials. Future work could explore the creation of peptide-based hydrogels for 3D cell culture or drug delivery, where the release of a therapeutic could be triggered by the acidic cleavage of the trityl group. In nanotechnology, peptides containing this residue could serve as templates for the synthesis of inorganic nanoparticles or as functional components in biosensors.

    Advanced Strategies for Segment Ligation and Protein Chemical Synthesis

    The total chemical synthesis of proteins relies on the assembly of smaller, unprotected peptide segments through chemoselective ligation reactions. rsc.org While Native Chemical Ligation (NCL) at cysteine residues is the most common method, the development of alternative strategies, such as Serine/Threonine Ligation (STL), has expanded the toolbox for protein synthesis. nih.govresearchgate.net

    Table 2: Key Ligation Strategies and the Role of Precursor Segments
    Ligation StrategyLigation SiteKey ReactantsRole of this compound
    Native Chemical Ligation (NCL) Xaa-CysPeptide with C-terminal thioester; Peptide with N-terminal CysteineUsed in the SPPS of peptide segments to be ligated. rsc.org
    Serine/Threonine Ligation (STL) Xaa-Ser/ThrPeptide with C-terminal salicylaldehyde (B1680747) ester; Peptide with N-terminal Serine/ThreonineUsed in the SPPS of peptide segments, particularly the N-terminal fragment. nih.govresearchgate.net
    KAHA Ligation Xaa-Xaa (various)Peptide with C-terminal α-ketoacid; Peptide with N-terminal hydroxylamineComponent of the peptide segments prepared via SPPS.

    Role in the Design of Responsive and Functionalized Biomolecules

    "Smart" or responsive biomolecules that change their structure or function in response to specific stimuli are of great interest for therapeutics and diagnostics. The acid-labile nature of the trityl group makes this compound an excellent building block for creating pH-responsive peptides and proteins.

    For example, a peptide could be designed to be inactive or soluble at neutral pH but become active or aggregate at the lower pH characteristic of tumor microenvironments or endosomal compartments. The cleavage of the bulky trityl group in an acidic environment could expose the glutamine side chain, triggering a conformational change or enabling new molecular interactions. Future research will likely exploit this property to design targeted drug delivery systems, activatable cell-penetrating peptides, or environmentally sensitive biosensors.

    Predictive Modeling and Artificial Intelligence in Synthetic Planning for Complex Protected Amino Acids

    For a compound like this compound, AI models could be used to:

    Optimize Synthesis: Predict the most efficient and high-yielding conditions for its industrial-scale production.

    Plan Deprotection Strategies: In the context of a complex peptide, AI could suggest selective deprotection sequences to remove the Z and Trt groups without affecting other protecting groups on the molecule.

    Discover Novel Applications: By analyzing chemical structure databases, machine learning algorithms could identify potential new uses for this compound in areas beyond peptide synthesis.

    Q & A

    Basic Research Questions

    Q. What are the optimal reaction conditions for synthesizing Z-Gln[Trt]-Ol to maximize yield and purity?

    • Methodological Answer : Synthesis optimization requires balancing reaction time, temperature, and solvent selection. For this compound derivatives, ethyl acetate/petroleum ether crystallization yielded 70% purity in experimental trials . Key steps include:

    • Monitoring reaction progress via thin-layer chromatography (TLC).
    • Adjusting stoichiometric ratios of protecting groups (e.g., Trt) to minimize side reactions.
    • Purifying intermediates using flash chromatography before final deprotection.
      • Experimental Design : Follow reproducibility guidelines by documenting reagent purity, reaction atmosphere (e.g., inert gas), and characterization data (e.g., NMR, HPLC) .

    Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

    • Methodological Answer :

    • NMR Spectroscopy : Confirm the presence of the trityl (Trt) group via aromatic proton signals (δ 7.2–7.4 ppm) and glutamine backbone protons (δ 1.5–2.2 ppm) .
    • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (522.59 g/mol) and detect fragmentation patterns indicative of Trt cleavage.
    • HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in predicted solubility data for this compound across computational models?

    • Methodological Answer :

    • Data Analysis : Compare solubility predictions from ESOL (-5.98 logS, "moderately soluble"), Ali (-7.3 logS, "poorly soluble"), and SILICOS-IT (-10.17 logS, "insoluble") models .
    • Experimental Validation : Perform shake-flask solubility tests in buffers (pH 4–8) and organic solvents (e.g., DMSO) to reconcile computational vs. empirical data.
    • Parameter Adjustment : Investigate model-specific assumptions (e.g., partition coefficients, hydrogen-bonding terms) that may skew predictions .

    Q. What strategies mitigate this compound’s instability during long-term storage?

    • Methodological Answer :

    • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC for hydrolytic or oxidative byproducts.
    • Storage Optimization : Use desiccants and inert packaging (argon-sealed vials) to prevent Trt-group hydrolysis. Evidence suggests room-temperature storage under dry conditions preserves integrity .
    • Analytical Consistency : Standardize purity thresholds (e.g., ≥98%) and batch-testing protocols to ensure reproducibility .

    Q. How can researchers design assays to validate this compound’s CYP2C9 inhibitory activity?

    • Methodological Answer :

    • In Vitro Assays : Use human liver microsomes or recombinant CYP2C9 enzymes with fluorescent probes (e.g., diclofenac hydroxylation).
    • Dose-Response Analysis : Calculate IC50 values and compare with known inhibitors (e.g., sulfaphenazole) to confirm specificity.
    • Control Experiments : Include negative controls (solvent-only) and positive controls to validate assay sensitivity .

    Handling Contradictions in Research Data

    • Example : Discrepancies in LogP predictions (XLOGP3: 5.35 vs. MLOGP: 3.91) highlight model variability .
      • Resolution : Cross-validate with experimental octanol-water partition coefficients.
      • Documentation : Clearly annotate data sources and assumptions in supplementary materials .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.